molecular formula C23H24FN3O2S B1672049 Fananserin CAS No. 127625-29-0

Fananserin

Katalognummer B1672049
CAS-Nummer: 127625-29-0
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: VGIGHGMPMUCLIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fananserin, also known as RP-62203, is a drug that acts as a potent antagonist at both the 5HT 2A receptor and the Dopamine D4 receptor, without blocking other dopamine receptors such as D2 . It has sedative and antipsychotic effects and has been researched for the treatment of schizophrenia .


Synthesis Analysis

In the search for potentially useful compounds, researchers started from the structure of well-known Fananserin. They tried to develop new derivatives, with a changed profile of activity compared to Fananserin. Literature analysis and virtual screening emerged a group of halogenated long-chain arylpiperazines derivatives of 1,8 naphthosultam/lactam with a hexyl carbon chain to synthesis .


Molecular Structure Analysis

Fananserin has a molecular formula of C23H24FN3O2S. The average mass is 425.519 Da and the monoisotopic mass is 425.157318 Da . The SAR analysis showed a visible dependence of affinity for the 5-HT6 receptors from the structure of ligands .


Chemical Reactions Analysis

Fananserin binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . Fananserin has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors .


Physical And Chemical Properties Analysis

Fananserin has a density of 1.3±0.1 g/cm3, a boiling point of 641.1±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It has a molar refractivity of 117.9±0.4 cm3, and a molar volume of 319.6±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Application Summary

Fananserin (RP-62203) is a drug that acts as a potent antagonist at both the 5HT2A receptor and the Dopamine D4 receptor . It does not block other dopamine receptors such as D2 . It has sedative and antipsychotic effects , and has been researched for the treatment of schizophrenia .

Methods of Application

A series of Fananserin derivatives was synthesized and tested for their affinity for various dopamine and serotonin receptors . The electronic structure was calculated at the DFT B3LYP/6-31G(d,p) level . The Klopman-Peradejordi-Gómez QSAR method was employed to find relationships between electronic structure and receptor affinity in a series of Fananserin derivatives .

Results or Outcomes

For all cases, a statistically significant equation was obtained explaining the variation of the affinity in terms of the variation of the numerical values of a set of local atomic reactivity indices . All equations show that sigma electrons of the saturated carbon chain and the saturated ring seem to play an important role in the regulation of the receptor affinity . Several kinds of atom-atom interactions are suggested . From the results, the corresponding 2D pharmacophores were built .

Eigenschaften

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2S/c24-19-8-10-20(11-9-19)26-16-14-25(15-17-26)12-3-13-27-21-6-1-4-18-5-2-7-22(23(18)21)30(27,28)29/h1-2,4-11H,3,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIGHGMPMUCLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046743
Record name Fananserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fananserin

CAS RN

127625-29-0
Record name Fananserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127625-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fananserin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127625290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fananserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FANANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QJ762ET6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-(3-Chloropropyl)naphtho[1,8-cd]isothiazole 1,1-dioxide (28.1 g), triethylamine (14 cc) and 1-(4-fluorophenyl)piperazine (18.8 g) in toluene (300 cc) are heated for 8 hours at boiling point. The mixture is then cooled to a temperature of about 20.C and stirring is maintained for 15 hours at this temperature. The precipitate formed is separated by filtration and washed with toluene (2×50 cc). The filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residue obtained is purified by flash-chromatography on a silica column, under a current of argon at medium pressure (0.1-1.5 bar) with ethyl acetate as eluant, and recrystallized from boiling acetonitrile (150 cc). 2-{3-[4-(4-Fluorophenyl)-1-piperazinyl]propyl}naphtho[1,8-cd]isothiazole 1,1-dioxide is obtained, m.p. 95°-97° C.
Name
2-(3-Chloropropyl)naphtho[1,8-cd]isothiazole 1,1-dioxide
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
20.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(3-Chloropropyl)naphtho[1,8-cd]isothiazole 1,1-dioxide (28.1 g), triethylamine (14 cc) and 1-(4-fluorophenyl)piperazine (18.8 g) in toluene (300 cc) are heated for 8 hours at boiling point. The mixture is then cooled to a temperature of about 20° C. and stirring is maintained for 15 hours at this temperature. The precipitate formed is separated by filtration and washed with toluene (2 x 50 cc). The filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residue obtained is purified by flash-chromatography on a silica column, under a current of argon at medium pressure (0.1-1.5 bar) with ethyl acetate as eluant, and recrystallized from boiling acetonitrile (150 cc). 2-{3-[4-(4-Fluorophenyl)-1piperazinyl]propyl}naphtho[1,8-cd]isothiazole 1,1-dioxide (37.8 g) is obtained, m.p. 95°-97° C.
Name
2-(3-Chloropropyl)naphtho[1,8-cd]isothiazole 1,1-dioxide
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fananserin
Reactant of Route 2
Reactant of Route 2
Fananserin
Reactant of Route 3
Reactant of Route 3
Fananserin
Reactant of Route 4
Fananserin
Reactant of Route 5
Fananserin
Reactant of Route 6
Reactant of Route 6
Fananserin

Citations

For This Compound
259
Citations
P Truffinet, CA Tamminga, LF Fabre… - American Journal of …, 1999 - Am Psychiatric Assoc
OBJECTIVE: The authors’ objective was to assess the potential efficacy of fananserin (RP62203), a potent antagonist at the D 4 and serotonin 2A (5-HT 2A ) receptors, on symptoms of …
Number of citations: 132 ajp.psychiatryonline.org
P Zaręba, J Jaśkowska, I Czekaj, G Satała - Bioorganic & medicinal …, 2019 - Elsevier
… from the structure of well-known Fananserin. We tried to developed new derivatives, with changed profile of activity compared to Fananserin. Literature analysis and virtual screening …
Number of citations: 13 www.sciencedirect.com
JJ Sramek, S Kirkesseli… - …, 1998 - search.proquest.com
… Fananserin is a potential antipsychotic compound with high … to evaluate the tolerability of fananserin, to define the slow titration … multiple doses of fananserin tolerated doses 400 percent …
Number of citations: 12 search.proquest.com
E Heuillet, F Petitet, S Mignani, JL Malleron… - European journal of …, 1996 - Elsevier
… of the 5-HT2A receptor antagonist RP 62203 (fananserin). In the present report, we provide evidence that fananserin also has high affinity for the human dopamine D 4 receptor and …
Number of citations: 29 www.sciencedirect.com
JS Gómez-Jeria, V Rojas-Candia - Chemistry Research Journal, 2020 - chemrj.org
The Klopman-Peradejordi-Gómez QSAR method was employed to find relationships between electronic structure and receptor affinity in a series of Fananserin derivatives. We …
Number of citations: 5 chemrj.org
MC OBINU, JM MIQUET… - Behavioural …, 1996 - journals.lww.com
EFFECT OF FANANSERIN (RP 62203) ON DA AND ACH RELEASE IN THE... : Behavioural Pharmacology EFFECT OF FANANSERIN (RP 62203) ON DA AND ACH RELEASE IN THE …
Number of citations: 0 journals.lww.com
O PIOT, A DOBLE, E HEUILLET… - Behavioural …, 1996 - journals.lww.com
FANANSERIN (RR 62203), A POSSIBLE NOVEL ATYPICAL ANTIPSYCHOT... : Behavioural Pharmacology FANANSERIN (RR 62203), A POSSIBLE NOVEL ATYPICAL …
Number of citations: 0 journals.lww.com
HO Kalkman, V Neumann, J Nozulak… - European journal of …, 1998 - Elsevier
… In contrast, the three putatively selective 5-HT 2A receptor antagonists, MDL 100,151, fananserin and ketanserin were clearly cataleptogenic under the present test conditions. Thus, …
Number of citations: 23 www.sciencedirect.com
MJ Millan, R Schreiber, S Monneyron… - … of Pharmacology and …, 1999 - ASPET
… S-16924 and two further 5-HT 2A antagonists, fananserin and SR-46349, showed partial generalization. However, MDL-100,907, fananserin, and SR-46349 showed less pronounced …
Number of citations: 37 jpet.aspetjournals.org
L Thurakkal, S Singh, R Roy, P Kar, S Sadhukhan… - Chemical physics …, 2021 - Elsevier
… The highest deviation was observed for helicase/lurasidone endo, while the lowest RMSD was obtained for Spro/fananserin. Overall, a relatively higher degree of stability was observed …
Number of citations: 35 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.